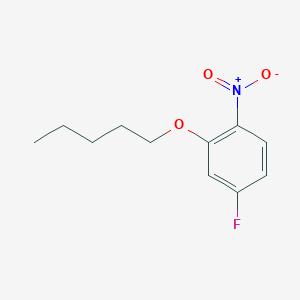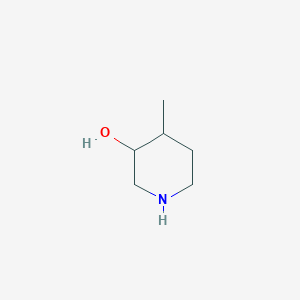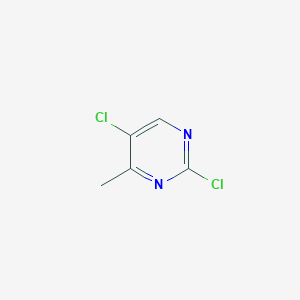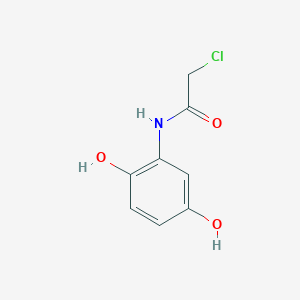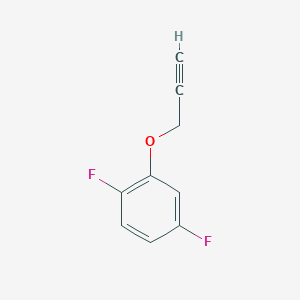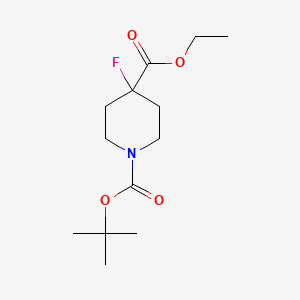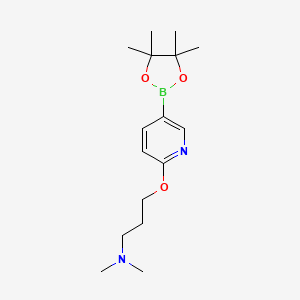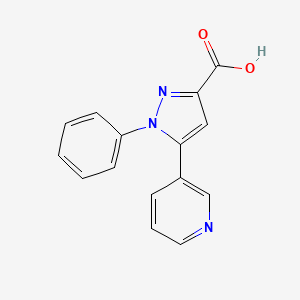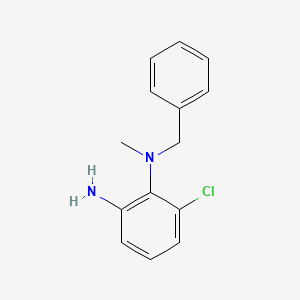
2-Chloro-5-(2-methoxybenzoyl)pyridine
Overview
Description
2-Chloro-5-(2-methoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermotropic Liquid Crystals
One study explored the synthesis of new thermotropic liquid crystals based on 2-hydroxypyridine ester, highlighting the impact of terminal polar substituents and alkoxy chain lengths on mesophase behavior. The research demonstrated that compounds with methoxy derivatives exhibited unique end-to-end interactions, leading to a nematic phase rather than the ordered smectic A phase observed in other derivatives. This finding indicates the potential of 2-Chloro-5-(2-methoxybenzoyl)pyridine derivatives in designing new liquid crystal materials with tailored properties (Hagar, Ahmed, & Saad, 2020).
Chemical Synthesis and Crystal Structures
Another study focused on the chemical synthesis and crystal structure analysis of pyridine derivatives, including those related to this compound. This research provided insights into the weak hydrogen-bonding interactions present in these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis and material science (Ma, Chen, Fan, Jia, & Zhang, 2018).
Antimicrobial Activity
Research into the synthesis and antimicrobial activity of new pyridine derivatives, including those related to this compound, has shown variable and modest activity against both bacteria and fungi. These findings suggest potential applications of these derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Fluorescent Probes for Mercury Ion
A study on the reaction of β-lactam carbenes with 2-pyridyl isonitriles, resulting in the synthesis of imidazo[1,2-a]pyridines, demonstrated the application of these compounds as efficient fluorescent probes for mercury ions. This indicates the potential use of this compound derivatives in environmental monitoring and sensing applications (Shao et al., 2011).
Ink Synthesis
Research on ink synthesis using derivatives of this compound highlights its application in creating secure and falsification-resistant printing inks. This application is particularly relevant for the production of valid credentials and important documents, ensuring their authenticity and security (Wen, 2000).
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXOBOKMBFXPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239474 | |
| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86580-59-8 | |
| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86580-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



